5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Scientific Research Applications
1. Chemical Structure and Synthesis
- A study by Guard and Steel (2001) focused on the reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and tetracyanoethylene, resulting in a compound structurally similar to the title compound, determined through X-ray crystallography (Guard & Steel, 2001).
- Faria et al. (2013) described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, highlighting the intricacies in synthesizing derivatives of the title compound (Faria et al., 2013).
2. Potential Biological Applications
- Shamroukh et al. (2007) used a precursor similar to the title compound for synthesizing pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, some of which showed antiviral activity against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
3. Applications in Material Science
- A study by Hameed et al. (2020) utilized a compound similar to the title compound in investigating corrosion inhibition properties on C-Steel surfaces in HCl, highlighting its potential application in material protection (Abdel Hameed et al., 2020).
- Yadav et al. (2016) explored pyranopyrazole derivatives (related to the title compound) as corrosion inhibitors for mild steel in HCl solutions, demonstrating the compound's relevance in corrosion prevention (Yadav et al., 2016).
4. Applications in Dye and Pigment Synthesis
- Tao et al. (2019) investigated 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a structurally related compound, as a coupling component in the synthesis of heterocyclic dyes, implying potential applications of the title compound in dye production (Tao et al., 2019).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with malononitrile . The reaction conditions often include the use of glacial acetic acid as a solvent and pyrrolidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction
Properties
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-8-4-5-11(6-9(8)2)17-13(15)12(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKLJNADCXLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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